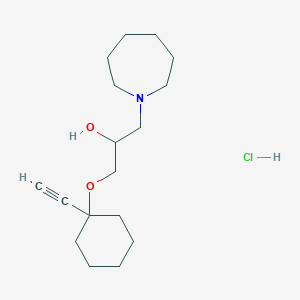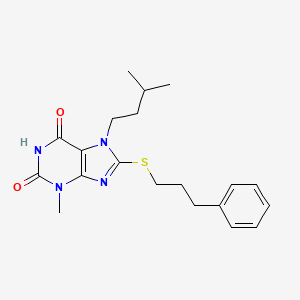
3-Methyl-7-(3-methylbutyl)-8-(3-phenylpropylsulfanyl)purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-7-(3-methylbutyl)-8-(3-phenylpropylsulfanyl)purine-2,6-dione, also known as MRS3558, is a selective antagonist of the P2Y6 receptor. This receptor is involved in various physiological processes, including inflammation, immune responses, and neuroprotection. MRS3558 has been studied extensively in recent years due to its potential therapeutic applications.
作用机制
3-Methyl-7-(3-methylbutyl)-8-(3-phenylpropylsulfanyl)purine-2,6-dione is a selective antagonist of the P2Y6 receptor, which is a G protein-coupled receptor that is involved in various physiological processes. When activated, the P2Y6 receptor stimulates the production of pro-inflammatory cytokines, which can lead to inflammation and tissue damage. 3-Methyl-7-(3-methylbutyl)-8-(3-phenylpropylsulfanyl)purine-2,6-dione inhibits the activation of the P2Y6 receptor, thereby reducing the production of pro-inflammatory cytokines and inflammation.
生化和生理效应
3-Methyl-7-(3-methylbutyl)-8-(3-phenylpropylsulfanyl)purine-2,6-dione has been shown to have various biochemical and physiological effects. It inhibits the production of pro-inflammatory cytokines, which can reduce inflammation and tissue damage. 3-Methyl-7-(3-methylbutyl)-8-(3-phenylpropylsulfanyl)purine-2,6-dione has also been shown to have neuroprotective effects, which can protect neurons from damage and death. In addition, 3-Methyl-7-(3-methylbutyl)-8-(3-phenylpropylsulfanyl)purine-2,6-dione has been studied for its potential anti-cancer properties, although the exact mechanism is not yet fully understood.
实验室实验的优点和局限性
3-Methyl-7-(3-methylbutyl)-8-(3-phenylpropylsulfanyl)purine-2,6-dione has several advantages for lab experiments. It is a selective antagonist of the P2Y6 receptor, which allows for more specific targeting of this receptor. 3-Methyl-7-(3-methylbutyl)-8-(3-phenylpropylsulfanyl)purine-2,6-dione has also been shown to be stable under various conditions, which makes it suitable for use in experiments. However, one limitation of 3-Methyl-7-(3-methylbutyl)-8-(3-phenylpropylsulfanyl)purine-2,6-dione is that it has low solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for research on 3-Methyl-7-(3-methylbutyl)-8-(3-phenylpropylsulfanyl)purine-2,6-dione. One area of research is the development of more potent and selective P2Y6 receptor antagonists. Another area of research is the investigation of the potential therapeutic applications of 3-Methyl-7-(3-methylbutyl)-8-(3-phenylpropylsulfanyl)purine-2,6-dione in various diseases, including autoimmune disorders, neurodegenerative diseases, and cancer. In addition, further studies are needed to fully understand the mechanism of action of 3-Methyl-7-(3-methylbutyl)-8-(3-phenylpropylsulfanyl)purine-2,6-dione and its biochemical and physiological effects.
合成方法
3-Methyl-7-(3-methylbutyl)-8-(3-phenylpropylsulfanyl)purine-2,6-dione can be synthesized using a multi-step process. The first step involves the synthesis of 3-methyl-7-bromo-8-(3-phenylpropylsulfanyl)purine-2,6-dione, which is then reacted with 3-methylbutylmagnesium bromide to obtain 3-Methyl-7-(3-methylbutyl)-8-(3-phenylpropylsulfanyl)purine-2,6-dione. The purity of the compound can be improved through recrystallization.
科学研究应用
3-Methyl-7-(3-methylbutyl)-8-(3-phenylpropylsulfanyl)purine-2,6-dione has been studied for its potential therapeutic applications in various diseases, including autoimmune disorders, neurodegenerative diseases, and cancer. It has been shown to inhibit the production of pro-inflammatory cytokines, which makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. 3-Methyl-7-(3-methylbutyl)-8-(3-phenylpropylsulfanyl)purine-2,6-dione has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, 3-Methyl-7-(3-methylbutyl)-8-(3-phenylpropylsulfanyl)purine-2,6-dione has been studied for its potential anti-cancer properties.
属性
IUPAC Name |
3-methyl-7-(3-methylbutyl)-8-(3-phenylpropylsulfanyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2S/c1-14(2)11-12-24-16-17(23(3)19(26)22-18(16)25)21-20(24)27-13-7-10-15-8-5-4-6-9-15/h4-6,8-9,14H,7,10-13H2,1-3H3,(H,22,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLRXKXANCSNIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(N=C1SCCCC3=CC=CC=C3)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-7-(3-methylbutyl)-8-(3-phenylpropylsulfanyl)purine-2,6-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2917775.png)
![(11Z)-11-[(2,4-dimethoxyphenyl)imino]-N-(2-methoxyphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2917776.png)
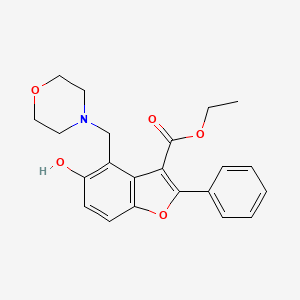
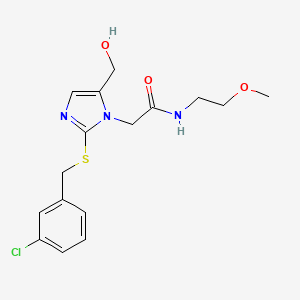
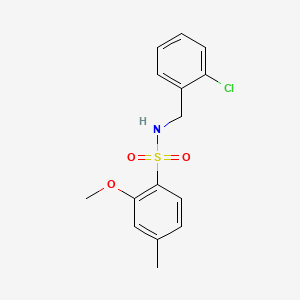
![tert-Butyl 4-(aminomethyl)-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B2917781.png)
![N-cyclohexyl-3-[5-({[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2917784.png)
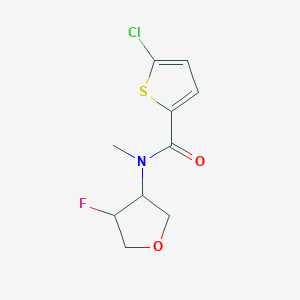
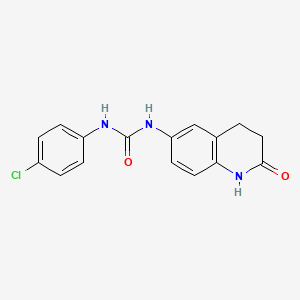
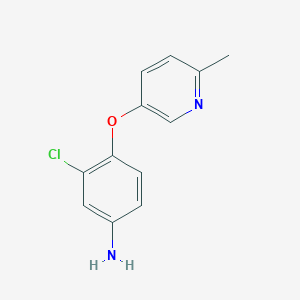
![2-(4-methoxyphenoxy)-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2917793.png)
![(E)-3-(4-chlorophenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acrylamide](/img/structure/B2917794.png)
![1-(Furan-2-ylmethyl)-3-(4-methoxyphenyl)sulfonylpyrrolo[3,2-b]quinoxalin-2-amine](/img/structure/B2917795.png)
